Differential Inhibition of Bradykinin Hydrolysis: Imidaprilat vs. Enalaprilat, Ramiprilat, and Captopril
In a direct head-to-head comparison using purified canine lung ACE, imidaprilat exhibited significantly less accumulation of bradykinin (BK) relative to the inhibition of angiotensin II formation compared to three other ACE inhibitors [1]. This indicates a distinct profile in the relative inhibition of Ang I hydrolysis versus BK hydrolysis, which has been mechanistically linked to the differential incidence of drug-induced cough observed clinically with the respective prodrugs [1].
| Evidence Dimension | Bradykinin accumulation relative to Ang II formation inhibition |
|---|---|
| Target Compound Data | Significantly less BK accumulation |
| Comparator Or Baseline | Captopril, enalaprilat, ramiprilat |
| Quantified Difference | Imidaprilat < other three inhibitors (statistically significant, p-value not specified in abstract) |
| Conditions | Purified canine lung ACE in vitro assay |
Why This Matters
This specific differential pharmacology is essential for studies investigating the bradykinin-mediated pathways of ACE inhibitor action and adverse effect profiling, where using an alternative ACE inhibitor would introduce confounding results.
- [1] Kimura S, et al. Differential Inhibition of Bradykinin Hydrolysis by Four ACE Inhibitors: a Possible Explanation for Differences in Induced Coughing. Hypertens Res. 1994;17(4):253-258. View Source
